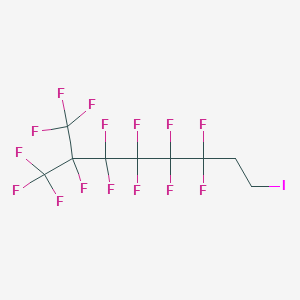

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated compounds is often complex due to the reactivity of fluorine. For instance, the synthesis of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was achieved through a multi-step process involving silylation, yielding a compound with a slightly distorted bicyclo[2.2.2]octane skeleton . Similarly, the synthesis of 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts involved direct fluorination of Lewis acid adducts . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including direct fluorination or other fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the structure of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was found to be slightly distorted from an ideal bicyclo[2.2.2]octane skeleton . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) revealed strong S···O interactions and a distorted chair-chair conformation of the eight-membered ring . These findings indicate that the molecular structure of "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would likely exhibit unique characteristics due to the influence of fluorine atoms on the molecular geometry.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to a variety of chemical reactions. For instance, the formation of a perfluorocarbanion from 1H-tridecafluorobicyclo[2.2.2]octane was demonstrated by isotopic exchange, and the stability of the resulting perfluoro alkyl lithium compound was noted . These examples suggest that the compound "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" may also participate in unique chemical reactions, potentially involving the formation of carbanions or other intermediates due to the presence of highly electronegative fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine. For example, the compounds discussed in the papers exhibit unique UV spectra , and strong interactions between cations and anions in the crystal structure . These properties suggest that "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would also have distinctive physical and chemical properties, such as high stability, reactivity, and possibly unique spectroscopic characteristics due to the fluorine atoms' effects on the compound's electronic structure.

科学的研究の応用

-

Chemical Synthesis : These compounds can serve as intermediates in the synthesis of organic fluoride products. They are particularly useful in creating materials with specific properties, such as high thermal stability and chemical resistance .

-

Pharmaceutical Research : Due to their unique structure, these compounds may have applications in pharmaceutical research, potentially as a part of drug delivery systems or in the development of new medicinal compounds .

-

Material Science : In material science, such fluorinated compounds can be used to modify surface properties, contributing to the development of non-stick coatings or hydrophobic materials .

-

Environmental Studies : These substances might be used in environmental studies to understand the behavior of fluorinated compounds in nature, including their potential bioaccumulation and environmental impact .

-

Analytical Chemistry : They can be used as standards or reagents in analytical chemistry, aiding in the detection and quantification of various substances .

-

Biological Research : There is evidence suggesting potential estrogenic effects, which could make these compounds relevant in studies related to endocrine disruption or hormone activity .

-

Chemical Synthesis : These compounds can serve as intermediates in the synthesis of organic fluoride products. They are particularly useful in creating materials with specific properties, such as high thermal stability and chemical resistance .

-

Pharmaceutical Research : Due to their unique structure, these compounds may have applications in pharmaceutical research, potentially as a part of drug delivery systems or in the development of new medicinal compounds .

-

Material Science : In material science, such fluorinated compounds can be used to modify surface properties, contributing to the development of non-stick coatings or hydrophobic materials .

-

Environmental Studies : These substances might be used in environmental studies to understand the behavior of fluorinated compounds in nature, including their potential bioaccumulation and environmental impact .

-

Analytical Chemistry : They can be used as standards or reagents in analytical chemistry, aiding in the detection and quantification of various substances .

-

Biological Research : There is evidence suggesting potential estrogenic effects, which could make these compounds relevant in studies related to endocrine disruption or hormone activity .

特性

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

CAS RN |

18017-20-4 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)